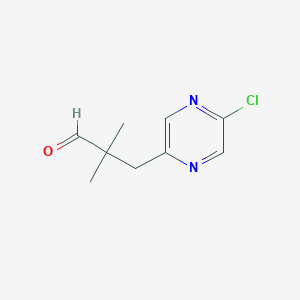

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal

Beschreibung

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal is a tertiary aldehyde characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and two methyl groups at the β-carbon of the propanal backbone.

Eigenschaften

Molekularformel |

C9H11ClN2O |

|---|---|

Molekulargewicht |

198.65 g/mol |

IUPAC-Name |

3-(5-chloropyrazin-2-yl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C9H11ClN2O/c1-9(2,6-13)3-7-4-12-8(10)5-11-7/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

ZOTPSMDXDXMULZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=CN=C(C=N1)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with 2,2-dimethylpropanal under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aldehyde, followed by the addition of the dimethylpropanal. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and reduces production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanoic acid.

Reduction: 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

Industry: Utilized in the production of dyes, pigments, and other organic materials.

Wirkmechanismus

The mechanism of action of 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Variations

The following table highlights key structural differences between 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal and its analogs:

Key Observations :

- Electronic Effects : The chloropyrazine group in the target compound may enhance electrophilicity compared to ethylphenyl (electron-donating) or fluorophenyl (moderate electron-withdrawing) groups .

- Applications: Analogs like Floralozone are utilized in perfumery due to their fresh, marine odor profile, while halogenated derivatives (e.g., 3o-mono) are intermediates in pharmaceuticals or agrochemicals .

Key Observations :

- Palladium catalysis with specialized ligands (e.g., TDG2) is effective for β-C(sp³)–H functionalization in tertiary aldehydes, suggesting a plausible route for synthesizing the target compound .

- Continuous flow systems () offer advantages in scalability and reaction control compared to batch processes.

Physicochemical Properties

| Property | 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | 3-(5-Chloro-2-phenylmethoxyphenyl)propanal |

|---|---|---|---|

| Molecular Weight | 198.65 (calculated) | 190.28 | 274.74 |

| Boiling Point | Not available | >100°C (flash point) | Not available |

| Odor Profile | Likely sharp, aldehydic | Floral, marine, ozone-like | Not described |

| Applications | Potential catalytic/pharmaceutical uses | Fragrance industry | Intermediate in organic synthesis |

Notes:

- Floralozone’s odor longevity (80 hours at 100% concentration) and IFRA compliance highlight its stability and safety in consumer products, whereas halogenated analogs may require stricter handling .

Biologische Aktivität

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal is a compound of interest due to its potential biological activities, particularly as a modulator in various therapeutic contexts. This article explores its biological activity, synthesizing findings from diverse research studies and case reports.

- Chemical Formula : C₉H₁₀ClN₃O

- Molecular Weight : 199.65 g/mol

- CAS Number : Not specifically listed in the provided sources.

Research indicates that 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal acts primarily as a tyrosine kinase inhibitor. It has shown efficacy against Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and cancers . Its inhibition can lead to reduced B-cell activation, making it a candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis.

In Vitro Studies

- Tyrosine Kinase Inhibition :

- The compound has been characterized to inhibit BTK with IC50 values indicating effective modulation of B-cell signaling pathways .

- In vitro assays demonstrated that treatment with 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal resulted in decreased proliferation of B-cell lines, suggesting its potential utility in hematological malignancies.

In Vivo Studies

- Animal Models :

Case Studies

Several case studies have reported on the therapeutic applications of compounds structurally related to 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal:

Safety and Toxicology

While specific toxicological data for 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal is limited, related compounds have been assessed for safety profiles. Common adverse effects associated with BTK inhibitors include:

- Increased risk of infections due to immunosuppression.

- Gastrointestinal disturbances.

- Potential liver enzyme elevation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.